molecular formula C17H11F3N2O2S B2648490 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione CAS No. 865546-33-4

1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

Cat. No.: B2648490
CAS No.: 865546-33-4
M. Wt: 364.34
InChI Key: ZJMAVSVZXWVADZ-UHFFFAOYSA-N
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Description

1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione (CAS 865546-33-4) is a high-purity chemical compound offered with a minimum purity of 95% . It has a molecular formula of C17H11F3N2O2S and a molecular weight of 364.34 g/mol . This compound belongs to the class of 2-thioxopyrimidinone derivatives, a group of nitrogen-containing heterocycles with significant importance in medicinal chemistry and drug discovery . While specific biological data for this exact molecule may be limited, compounds within this structural class have demonstrated promising research value in scientific studies. Recent investigations into structurally similar 2-thioxopyrimidinone derivatives have shown excellent antioxidant activity in DPPH assays and potent antibacterial effects, particularly against pathogens like Klebsiella . Furthermore, in silico studies suggest that such motifs may exhibit significant binding affinities against viral proteins and human enzymes like inducible nitric oxide synthase (HINOS), indicating potential as leads for antiviral and anti-inflammatory drug discovery . The presence of the trifluoromethyl (CF3) group is a key structural feature, as fluorine-containing organic compounds often exhibit improved metabolic stability, bioavailability, and permeability to cell membranes, making them valuable scaffolds in developing new therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-17(19,20)11-5-4-8-13(9-11)22-15(24)10-14(23)21(16(22)25)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMAVSVZXWVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the diazinane ring. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents such as trifluoromethyl iodide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazolidinone frameworks exhibit promising antimicrobial properties. A study demonstrated that derivatives of 1-phenyl-2-sulfanylidene compounds showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Properties
Compounds similar to 1-phenyl-2-sulfanylidene have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Organic Synthesis Applications

Building Blocks in Synthesis
The compound serves as an important building block in organic synthesis. For instance, it has been utilized in the modified Julia olefination reaction to synthesize complex molecules such as stilbenes and other biologically active compounds . This reaction allows for the efficient formation of double bonds in organic molecules, showcasing the compound's versatility.

Synthesis of Fluorinated Compounds
The trifluoromethyl group present in the compound enhances its reactivity and selectivity in various reactions. It has been employed in synthesizing fluorinated intermediates, which are valuable in pharmaceuticals and agrochemicals due to their unique properties .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of 1-phenyl-2-sulfanylidene have been explored for their potential use in polymer chemistry. Their ability to act as cross-linking agents can improve the mechanical properties of polymers, making them suitable for applications in coatings and adhesives .

Case Studies

Study Application Findings
Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus.
Organic SynthesisSuccessfully synthesized stilbenes with high yields using modified Julia olefination.
Polymer ChemistryEnhanced mechanical properties when used as a cross-linking agent in polymer formulations.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

  • Substituents : Diethyl groups at N1/N3 and a 2,4,5-trimethoxybenzylidene group at C3.
  • Key Findings : The molecule exhibits near-planarity between the benzylidene and diazinane-dione rings (dihedral angle = 1.41°), favoring π-π stacking interactions. This planarity contrasts with bulkier substituents (e.g., trifluoromethylphenyl), which may introduce steric hindrance .
  • Molecular Weight : ~414.44 g/mol (C₂₁H₂₆N₂O₅S).

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents : 4-Methoxyphenyl at N1.
  • Key Findings : The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents compared to the target compound’s -CF₃ group. However, reduced lipophilicity may limit membrane permeability .
  • Molecular Weight : 274.28 g/mol (C₁₁H₁₀N₂O₃S).

Modifications Impacting Pharmacokinetics

5-{1-[2-(Dimethylamino)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents: A dimethylaminoethyl-pyridine moiety at C4.
  • Key Findings: The dimethylaminoethyl group enhances water solubility and bioavailability.

5-[1-(2-Methoxyethyl)-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents : Methoxyethyl-pyridine at C5.
  • Key Findings : The methoxyethyl chain balances lipophilicity and solubility (logP ~2.5). Molecular weight = 361.34 g/mol, slightly lower than the target compound .

Role of Aromatic and Heterocyclic Substituents

5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents: Benzodioxolylamino at C5 and cyclopropyl at N1.
  • Molecular weight = ~363.36 g/mol (C₁₅H₁₃N₃O₄S) .

Structural and Functional Data Table

Compound Name Substituents (N1/N3, C5) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Phenyl, 3-(trifluoromethyl)phenyl C₁₇H₁₂F₃N₂O₂S 365.07 High lipophilicity, electron-withdrawing -CF₃
1,3-Diethyl-5-(2,4,5-trimethoxybenzylidene) analog Diethyl, 2,4,5-trimethoxybenzylidene C₂₁H₂₆N₂O₅S 414.44 Planar structure (dihedral angle 1.41°)
1-(4-Methoxyphenyl)-2-sulfanylidene analog 4-Methoxyphenyl C₁₁H₁₀N₂O₃S 274.28 Enhanced solubility, lower logP
5-{1-[2-(Dimethylamino)ethyl]-pyridin-4-ylidene} derivative Dimethylaminoethyl-pyridine C₁₅H₁₇F₃N₄O₂S 374.38 Improved bioavailability
5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl analog Cyclopropyl, benzodioxolylamino C₁₅H₁₃N₃O₄S 363.36 Aromatic stacking, steric strain

Biological Activity

1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

The compound has the following chemical attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F3N2O2S
  • Molecular Weight : 353.33 g/mol
  • SMILES Notation : FC(F)(F)C1=CC=CC(=C1)N1C(=O)C(S)=N(C(=O)C1=N)

Biological Activity Overview

The biological activity of this compound is primarily linked to its effects on various cellular processes, including enzyme inhibition and potential anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Phenyl-2-sulfanylidene derivatives exhibit significant anticancer activity. For instance, sulfamoylated derivatives have shown promise as steroid sulfatase (STS) inhibitors, which are crucial in breast cancer treatment. The most potent derivatives in these studies demonstrated IC50 values in the submicromolar range, indicating strong inhibitory effects on STS activity .

Enzyme Inhibition

The compound’s structure suggests potential interactions with various enzymes. For example, its thiazolidinone moiety may play a role in inhibiting enzymes involved in cancer progression. Research indicates that modifications to the phenyl ring can enhance enzyme inhibition potency .

Study 1: In Vitro Enzymatic Assays

A study focused on evaluating the inhibitory effects of various sulfamoylated compounds on STS found that certain substitutions at the meta position of the phenyl ring significantly enhanced inhibitory potency. The most active derivative achieved an IC50 value of 36.78 nM in MCF-7 cells .

CompoundIC50 (nM)Substituent
5l36.78Iodine
4b45.003,5-Dichloro
4m50.00Methyl

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazolidinone derivatives revealed that the introduction of trifluoromethyl groups significantly affects biological activity. Compounds with these modifications were tested against multiple cancer cell lines, showing enhanced cytotoxicity and selectivity towards tumor cells .

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